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molecular formula C13H22Cl2N2 B1357475 N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride CAS No. 131416-78-9

N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride

Cat. No. B1357475
M. Wt: 277.23 g/mol
InChI Key: JPDNJYIUHQHAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05294625

Procedure details

1-Benzyl-4-(4-dimethylaminophenyl)-1,2,3,6-tetrahydropyridine dihydrochloride (3.65 g) prepared in Example 46 was dissolved in a solvent mixture of 20 ml of ethanol and 5 ml of water. Using 10% palladium-on-carbon as the catalyst, the mixture was subjected to catalytic reduction at atmospheric temperature and pressure for 10 hours. The catalyst was then filtered off and the solvent was distilled off. The residual oil was diluted with a saturated aqueous solution of sodium chloride, made basic by addition of solid sodium hydrogen carbonate and extracted with acetonitrile. The extract was dried and 5 ml of 2N-ethanolic hydrochloric acid was added. Finally the solvent was distilled off and the residue was recrystallized from ethanol to give 1.2 g of colorless crystals melting at 215°-220° C.
Name
1-Benzyl-4-(4-dimethylaminophenyl)-1,2,3,6-tetrahydropyridine dihydrochloride
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.C([N:10]1[CH2:15][CH:14]=[C:13]([C:16]2[CH:21]=[CH:20][C:19]([N:22]([CH3:24])[CH3:23])=[CH:18][CH:17]=2)[CH2:12][CH2:11]1)C1C=CC=CC=1>C(O)C.O.[Pd]>[ClH:1].[ClH:1].[CH3:23][N:22]([CH3:24])[C:19]1[CH:18]=[CH:17][C:16]([CH:13]2[CH2:14][CH2:15][NH:10][CH2:11][CH2:12]2)=[CH:21][CH:20]=1 |f:0.1.2,6.7.8|

Inputs

Step One
Name
1-Benzyl-4-(4-dimethylaminophenyl)-1,2,3,6-tetrahydropyridine dihydrochloride
Quantity
3.65 g
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CCC(=CC1)C1=CC=C(C=C1)N(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
The residual oil was diluted with a saturated aqueous solution of sodium chloride
ADDITION
Type
ADDITION
Details
made basic by addition of solid sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with acetonitrile
CUSTOM
Type
CUSTOM
Details
The extract was dried
ADDITION
Type
ADDITION
Details
5 ml of 2N-ethanolic hydrochloric acid was added
DISTILLATION
Type
DISTILLATION
Details
Finally the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
Cl.Cl.CN(C1=CC=C(C=C1)C1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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